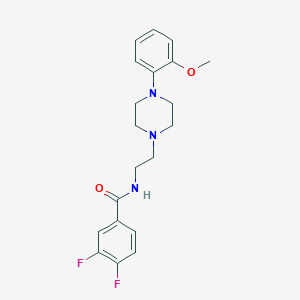

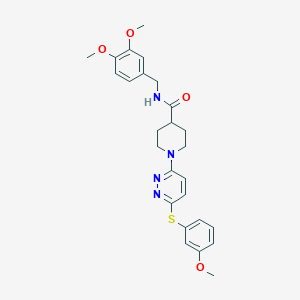

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound with the molecular formula C20H24N4O5S12. It is not intended for human or veterinary use and is available for research use only1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature3. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD)3. However, the specific synthesis process for “4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is not explicitly mentioned in the retrieved documents.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the retrieved documents. However, it is known that the compound has a molecular weight of 432.51.

Chemical Reactions Analysis

The specific chemical reactions involving “4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” are not detailed in the retrieved documents. However, similar compounds have been studied for their inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” are not explicitly mentioned in the retrieved documents. However, it is known that the compound has a molecular weight of 432.51.

科学的研究の応用

Antimicrobial Activity : The compound has been utilized in the synthesis of novel chalcone derivatives exhibiting significant antimicrobial activity against various species, including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).

Cardiac Electrophysiological Activity : Research indicates its relevance in synthesizing new selective class III agents that demonstrate significant potency in in vitro Purkinje fiber assays, suggesting its application in cardiac electrophysiology (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Tuberculostatic Activity : Studies on derivatives of this compound have shown promising results in the treatment of tuberculosis. Compounds synthesized from this chemical structure have been tested for their tuberculostatic activity, with some showing significant effectiveness (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeé, 2005).

Inhibitory Activity Against Carbonic Anhydrase Isoforms : The compound has been used in synthesizing inhibitors of the metalloenzyme carbonic anhydrase, particularly the cytosolic isoforms hCA I, II, and VII, indicating its potential in therapeutic applications related to enzyme inhibition (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Antifungal Agents : This chemical framework has been utilized in the synthesis of benzamidines with significant in vitro activity against Pneumocystis carinii, highlighting its potential as an antifungal agent (Laurent, Stanicki, Huang, Dei‐Cas, Pottier, Aliouat, & Vanden Eynde, 2010).

Potential in Anticancer Therapies : Derivatives of this compound have shown pro-apoptotic activity, particularly in melanoma cell lines, suggesting its potential use in anticancer therapies (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Safety And Hazards

The specific safety and hazards associated with “4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” are not detailed in the retrieved documents. However, similar compounds are not intended for human or veterinary use and are available for research use only1.

将来の方向性

The future directions for research on “4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” are not explicitly mentioned in the retrieved documents. However, similar compounds have been studied for their potential therapeutic applications in Alzheimer’s disease, suggesting that further research in this area could be beneficial3.

特性

IUPAC Name |

4-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDASZTJFBVLQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)

![N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2531937.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)